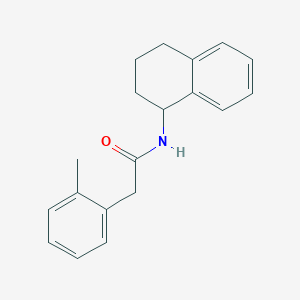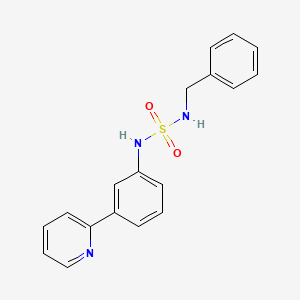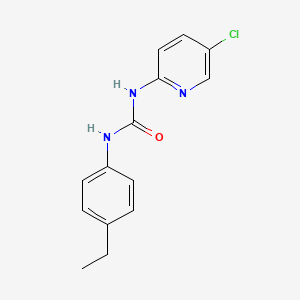![molecular formula C18H16ClN5O2 B5301454 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine is a chemical compound that belongs to the class of tetrazole-containing heterocycles. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In addition, it has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. The compound has also been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine is not fully understood. It is believed to act by inhibiting the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in the body. In addition, the compound may also act by interfering with the function of certain enzymes and receptors involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine have been studied in vitro and in vivo. In vitro studies have shown that the compound has potent antimicrobial activity against a wide range of bacteria and fungi. It has also been found to have anti-inflammatory and anticancer effects in various cell lines. In vivo studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine in lab experiments include its high potency, low toxicity, and broad spectrum of activity against various microorganisms and cancer cells. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to explore the compound's potential as a building block in the synthesis of novel materials with unique properties and applications. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various physiological processes in the body.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine involves the reaction of 4-chlorobenzaldehyde with 2-(1H-tetrazol-5-yl)aniline in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with morpholine in the presence of potassium carbonate to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-13-7-5-12(6-8-13)16-11-24(9-10-26-16)18(25)15-4-2-1-3-14(15)17-20-22-23-21-17/h1-8,16H,9-11H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEMVQPECHCVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2C3=NNN=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)morpholin-4-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)

![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)